molecular formula C15H14O7 B1674407 Gallocatechin CAS No. 970-73-0

Gallocatechin

Cat. No. B1674407
CAS RN: 970-73-0
M. Wt: 306.27 g/mol
InChI Key: XMOCLSLCDHWDHP-SWLSCSKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gallocatechin (GC) is known for its antioxidant properties, which it exerts by scavenging free radicals. It can also inhibit osteoclastgenesis. GC elicits antimutagenic activity in Escherichia coli against ultraviolet (UV)-induced mutation. It also displays an inhibitory effect on the growth and adherence of Porphyromonas gingivalis in the buccal epithelial cells .


Synthesis Analysis

The synthesis of Gallocatechin involves key genes such as phenylalanine ammonia-lyase (PAL), 4-coumarate-CoA ligase (4CL), chalcone synthase (CHS), flavonol synthase (FLS), bifunctional dihydroflavonol 4-reductase/flavanone 4-reductase (DFR) and anthocyanidin reductase (ANR) .


Molecular Structure Analysis

Gallocatechin has a molecular formula of C15H14O7. Its average mass is 306.267 Da and its monoisotopic mass is 306.073944 Da .


Chemical Reactions Analysis

The stability of Gallocatechin is concentration-dependent and sensitive to pH, temperature, bivalent cations, and dissolved oxygen level . Gallocatechin can be epimerized to its epimer (-)-epigallocatechin gallate (EGCG). It can also be auto-oxidized to theasinensin and compound P2 and degraded to gallocatechin and gallic acid in pure water at 100°C .


Physical And Chemical Properties Analysis

The stability of Gallocatechin should be seriously considered in research on the bioactivity of it to avoid possible artifacts. Nitrogen-saturation and use of VC are good ways to make Gallocatechin stable in biological assays .

Scientific Research Applications

Parkinson’s Disease Treatment

  • Scientific Field: Neuropharmacology .
  • Application Summary: EGCG has been identified as a promising drug candidate for the treatment of Parkinson’s disease (PD). It has shown effectiveness in experimental models of PD over the last decade .
  • Methods of Application: The studies have focused on the effects of EGCG on apoptosis, oxidative stress, inflammation, ferroptosis, modulation of dopamine production, and the aggregation of α-synuclein .
  • Results: The accumulated data indicate that EGCG is a promising neuroprotective compound for the treatment of PD .

Prevention of Metabolic Syndrome

  • Scientific Field: Nutritional Science .
  • Application Summary: EGCG has been found to have beneficial properties in preventing metabolic syndrome .
  • Methods of Application: The studies have focused on the effects of EGCG on endothelial dysfunction, cardiovascular diseases, and other symptoms leading to metabolic syndrome .
  • Results: Epidemiological studies suggest that the beneficial cardiovascular health effects of diets rich in green tea are, in part, mediated by their flavonoid content, with particular benefits provided by EGCG .

Chemoprevention and Therapy of Hepatocellular Carcinoma

  • Scientific Field: Oncology .
  • Application Summary: EGCG has been extensively investigated for its antitumor effects, particularly in the context of hepatocellular carcinoma (HCC). It has been found to prevent and inhibit hepatic tumorigenesis and progression through multiple biological mechanisms .
  • Methods of Application: The studies have focused on the effects of EGCG on hepatitis virus infection, oxidative stress, proliferation, invasion, migration, angiogenesis, apoptosis, autophagy, and tumor metabolism .

Neuroprotection Against Glutamate-Induced Apoptosis

  • Scientific Field: Neuropharmacology .
  • Application Summary: Gallocatechin gallate has been found to have a neuroprotective effect against glutamate-induced apoptosis in HT22 cells .
  • Methods of Application: The study focused on the effects of gallocatechin gallate on glutamate-induced apoptosis .
  • Results: The study found that gallocatechin gallate had a protective effect against glutamate-induced apoptosis .

Treatment of Ovarian and Cervical Cancers

  • Scientific Field: Oncology .
  • Application Summary: Both HDAC inhibitors and DNMT inhibitors have been studied in ovarian and cervical cancers as single agents or in combination with other therapies .
  • Methods of Application: The studies have focused on the effects of EGCG on ovarian and cervical cancers .
  • Results: It is worth mentioning that not all the results from in vitro studies can always be confirmed or extended to the clinical trial phase .

Neuroprotection Against Glutamate Excitotoxicity

  • Scientific Field: Neuropharmacology .
  • Application Summary: Gallocatechin gallate has been found to have a neuroprotective effect against glutamate excitotoxicity .
  • Methods of Application: The study focused on the effects of gallocatechin gallate on glutamate-induced apoptosis .
  • Results: The study found that gallocatechin gallate had a protective effect against glutamate-induced apoptosis .

Safety And Hazards

Gallocatechin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Epigallocatechin-3-gallate (EGCG) is the key to the vast biological activities of green tea. Green tea is no longer in the backdrop; it has emerged as the most viral, trending bioactive molecule when it comes to health benefits for human beings . The use of MS-based techniques for the analysis of EGCG is elaborately reviewed and the need for improvising the applications is explained .

properties

IUPAC Name

(2R,3S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-4,12,15-21H,5H2/t12-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOCLSLCDHWDHP-SWLSCSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10914220
Record name Gallocatechin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10914220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (+)-Gallocatechin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038365
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Gallocatechin

CAS RN

970-73-0, 1617-55-6
Record name Gallocatechin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=970-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(2R,3S)-3,4-Dihydro-2-(3,4,5-trihydroxyphenyl)-2H-1-benzopyran-3,5,7-triol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1617-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gallocatechol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000970730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gallocatechol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gallocatechin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=674038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Gallocatechin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10914220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GALLOCATECHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEJ6575V1X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (+)-Gallocatechin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038365
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

189 - 191 °C
Record name (+)-Gallocatechin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038365
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gallocatechin
Reactant of Route 2
Gallocatechin
Reactant of Route 3
Gallocatechin
Reactant of Route 4
Gallocatechin
Reactant of Route 5
Gallocatechin
Reactant of Route 6
Gallocatechin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.